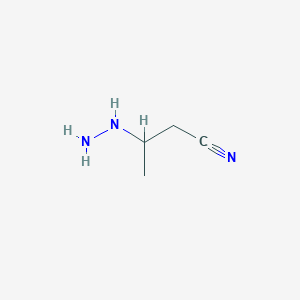

3-Hydrazinylbutanenitrile

Description

Historical Context and Evolution of Nitrile and Hydrazine (B178648) Chemistry in Organic Synthesis

The fields of nitrile and hydrazine chemistry have deep historical roots, each evolving independently before their combined potential in multifunctional synthons was recognized.

The formal study of hydrazine chemistry began in the late 19th century. In 1875, Emil Fischer coined the name "hydrazine" while working to produce organic compounds from mono-substituted hydrazine. wikipedia.orghydrazine.com A pivotal moment came in 1887 when Theodor Curtius first synthesized hydrazine sulfate. wikipedia.orghydrazine.com However, it was the Dutch chemist Lobry de Bruyn who successfully prepared pure anhydrous hydrazine in 1895. wikipedia.orghydrazine.com Initially, much of the research into hydrazine and its derivatives was driven by their application as high-energy materials, notably as rocket propellants during and after World War II. wikipedia.orghydrazine.comresearchgate.net In synthetic organic chemistry, hydrazine's utility was famously demonstrated in the Wolff-Kishner reduction, a reaction that converts a ketone's carbonyl group into a methylene (B1212753) bridge through a hydrazone intermediate. wikipedia.org Over the years, the applications of hydrazines have expanded significantly into the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgslideshare.net

The chemistry of nitriles , organic compounds featuring a -C≡N functional group, has an equally rich history. wikipedia.org The beginning of what would become aliphatic nitro chemistry, a related field, dates back to 1872 with the synthesis of 1-nitropentane. rushim.ru Key laboratory-scale synthetic methods for nitriles were developed, including the Kolbe nitrile synthesis, which involves the reaction of alkyl halides with alkali metal cyanides, and the Rosenmund-von Braun synthesis for preparing aryl nitriles. wikipedia.org The versatility of the nitrile group stems from its unique electronic properties and its ability to be transformed into a variety of other functional groups, such as amines, amides, and carboxylic acids. nih.govresearchgate.net This transformative potential has made nitriles indispensable intermediates in organic synthesis. researchgate.netrsc.org

The convergence of these two fields is embodied in molecules that contain both functionalities. The development of such bifunctional reagents allows for complex molecular constructions, where each functional group can be addressed selectively or used in concert to build heterocyclic systems and other intricate structures.

| Year | Key Development | Significance |

| 1872 | V. Meyer and O. Stueber synthesize 1-nitropentane. rushim.ru | Marks a key starting point for aliphatic nitro and related nitrile chemistry. rushim.ru |

| 1875 | Emil Fischer coins the term "hydrazine". wikipedia.orghydrazine.com | Establishes the nomenclature for a new class of nitrogen compounds. wikipedia.org |

| 1887 | Theodor Curtius synthesizes hydrazine sulfate. wikipedia.orghydrazine.com | First synthesis of a stable hydrazine salt, paving the way for further study. hydrazine.com |

| 1895 | Lobry de Bruyn prepares pure anhydrous hydrazine. wikipedia.orghydrazine.com | Enables the study of the pure substance and its reactions. hydrazine.com |

| 1907 | Friedrich August Raschig develops the Olin Raschig process. hydrazine.com | Provides an efficient, industrial-scale method for producing hydrazine. hydrazine.com |

Significance of 3-Hydrazinylbutanenitrile as a Synthon in Contemporary Chemical Research

In the vocabulary of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis through retrosynthetic analysis. wikipedia.org This concept, introduced by E.J. Corey, helps chemists plan the construction of complex molecules by breaking them down into simpler, idealized fragments. wikipedia.org this compound is a prime example of a bifunctional molecule that can be viewed as a versatile synthon, offering two distinct points of reactivity for chemical transformations.

While detailed research focusing exclusively on this compound is not extensively documented in mainstream literature, its significance can be inferred from the well-established chemistry of its constituent functional groups: the hydrazine moiety and the nitrile moiety.

The Hydrazine Moiety as a Nucleophilic Synthon: The hydrazine group (-NHNH₂) is a potent nucleophile due to the lone pair of electrons on the terminal nitrogen atom. This allows it to readily react with electrophiles. A primary application of this reactivity is in the formation of hydrazones through condensation with aldehydes and ketones. wikipedia.orgnumberanalytics.com These hydrazone intermediates are stable but can be used in further synthetic steps, such as in the Fischer indole (B1671886) synthesis or in cycloaddition reactions to form various nitrogen-containing heterocycles. For example, reaction with a β-dicarbonyl compound could lead to the formation of a pyrazole (B372694) ring, a common scaffold in medicinal chemistry.

The Nitrile Moiety as an Electrophilic and Versatile Synthon: The cyano group (-C≡N) is a highly versatile functional group in organic synthesis. nih.govresearchgate.net The carbon atom is electrophilic, while the nitrogen atom possesses a lone pair, and the triple bond can participate in various reactions. nih.govresearchgate.net Key transformations of the nitrile group include:

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or partially hydrolyzed to a primary amide. wikipedia.org

Reduction: The nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. wikipedia.org

Cycloaddition Reactions: Nitriles can participate as dipolarophiles or dienophiles in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, or [4+2] cycloadditions. nih.govresearchgate.net

The dual functionality of this compound makes it a valuable synthon for the synthesis of molecules containing both nitrogen and other functional groups, particularly five- and six-membered heterocyclic rings which are prevalent in pharmaceuticals. For instance, intramolecular reactions could potentially be designed where the hydrazine nitrogen attacks the nitrile carbon, leading to cyclic structures after appropriate activation. This bifunctional nature allows for the rapid construction of molecular complexity from a relatively simple starting material.

Overview of Research Trajectories for Multifunctional Nitrile Compounds

Research into multifunctional compounds containing a nitrile group is a vibrant and rapidly expanding area of organic chemistry. The unique electronic properties, linear geometry, and metabolic stability of the nitrile group make it a highly desirable feature in modern molecular design. nih.govnih.gov Current research trajectories are focused on several key areas.

One of the most significant trends is the incorporation of the nitrile group into pharmaceuticals . Over 30 FDA-approved drugs contain a nitrile moiety, and their number is steadily increasing. nih.govnih.gov The nitrile group can act as a bioisostere for other functional groups, enhance binding affinity to target proteins through dipole interactions or hydrogen bonding, and improve the pharmacokinetic profile of a drug candidate. nih.govnih.gov Research is actively exploring nitrile-containing compounds as inhibitors for a wide range of enzymes and as treatments for various diseases.

Another major research direction is the use of the nitrile group as a directing group in C-H bond functionalization . nih.govresearchgate.net This strategy allows for the selective introduction of new functional groups at positions on an aromatic or aliphatic scaffold that would be difficult to access through traditional methods. The nitrile group can coordinate to a metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its cleavage and subsequent functionalization. researchgate.net

Furthermore, the development of new synthetic methods for accessing and transforming nitriles continues to be a focus. rsc.orgnumberanalytics.com This includes the advancement of more sustainable and efficient catalytic processes, such as electrochemical synthesis and the use of earth-abundant metal catalysts. numberanalytics.com The involvement of nitriles in radical cascade strategies and various cycloaddition reactions to build complex carbo- and heterocycles is also a field of intense investigation. nih.govresearchgate.net

Finally, nitrile-containing molecules are being explored in materials science . The polarity and stability of the nitrile group can be exploited to create polymers and other materials with specific electronic or physical properties, such as nitrile rubber, which is known for its resistance to oils and fuels. wikipedia.org

| Research Area | Description | Examples of Application |

| Medicinal Chemistry | The nitrile group is incorporated into drug candidates to enhance binding, improve metabolic stability, and act as a key pharmacophore. nih.govnih.gov | Enzyme inhibitors (e.g., for diabetes), anti-cancer agents, anti-viral therapies. nih.govnih.gov |

| C-H Functionalization | The nitrile acts as a directing group to guide metal catalysts for selective bond formation at previously unreactive sites. nih.govresearchgate.net | Synthesis of complex substituted aromatic compounds and biaryls. researchgate.net |

| Advanced Synthesis | Development of novel, efficient, and sustainable reactions involving nitriles. rsc.orgnumberanalytics.com | Electrochemical cyanation, radical cascade reactions, multicomponent reactions. researchgate.netnumberanalytics.com |

| Materials Science | Utilizing the properties of the nitrile group to create advanced polymers and functional materials. wikipedia.org | Nitrile rubber, specialty polymers, organic electronic materials. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydrazinylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-4(7-6)2-3-5/h4,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXXNWCPDFFHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546351 | |

| Record name | 3-Hydrazinylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-18-1 | |

| Record name | 3-Hydrazinylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydrazinylbutanenitrile

Precursor Selection and Reaction Pathway Design for Nitrile and Hydrazine (B178648) Moiety Introduction

The strategic introduction of the nitrile and hydrazine functionalities onto a four-carbon backbone is central to the synthesis of 3-Hydrazinylbutanenitrile. Two primary retrosynthetic approaches dominate the landscape: the reaction of hydrazine with a pre-functionalized butanenitrile precursor, and the conversion of a precursor already containing a nitrogen functionality at the 3-position.

A highly plausible and direct route involves the Michael addition of hydrazine to an α,β-unsaturated nitrile . Crotononitrile (B213123) (but-2-enenitrile) serves as an ideal precursor in this regard. The electron-withdrawing nature of the nitrile group activates the carbon-carbon double bond for nucleophilic attack by hydrazine. This method is analogous to the synthesis of 3-hydrazinylpropanenitrile from acrylonitrile (B1666552) and hydrazine hydrate (B1144303), a process that has been documented in patent literature. google.comgoogleapis.com The reaction typically proceeds by the nucleophilic attack of the hydrazine nitrogen on the β-carbon of the crotononitrile. researchgate.netpressbooks.pubmasterorganicchemistry.com

Another viable pathway begins with a precursor already containing a nitrogen function at the third carbon, such as 3-aminobutanenitrile (B3048396) . The synthesis of chiral (S)-3-aminobutanenitrile hydrochloride is a known process, often utilized in pharmaceutical development. chemicalbook.com The amino group of 3-aminobutanenitrile could then, in principle, be converted to a hydrazine group, although this represents a more complex and less direct approach compared to the Michael addition.

A third, more modern approach involves the catalytic hydrohydrazination of an alkene . This method utilizes a metal catalyst to facilitate the addition of a hydrazine equivalent across a double bond. acs.orgnih.govunifr.ch For the synthesis of this compound, this would entail the hydrohydrazination of but-2-enenitrile (B8813972) or a related butene derivative, followed by the introduction of the nitrile group if not already present.

Finally, the reaction of a halo-substituted butanenitrile with hydrazine offers a classical nucleophilic substitution route. For instance, 3-bromobutanenitrile could react with hydrazine, where the hydrazine acts as a nucleophile to displace the bromide ion.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Catalytic Approaches in this compound Synthesis

Catalysis can significantly enhance the efficiency of the synthetic routes to this compound.

For the Michael addition pathway, while the reaction can proceed without a catalyst, the use of a base or acid catalyst can influence the reaction rate. More advanced catalytic systems are employed in related transformations. For instance, metal catalysts such as Ni(OTf)₂ or Zn(OTf)₂ have been shown to promote the reaction of unactivated nitriles with hydrazine to form tetrazines, a reaction that proceeds through an amidrazone intermediate formed by the initial nucleophilic attack of hydrazine on the nitrile. nih.gov This suggests that Lewis acid catalysis could potentially activate the nitrile group of crotononitrile towards attack by hydrazine.

In the context of hydrohydrazination , transition metal catalysts are essential. Platinum-based catalysts, such as dicationic (bpy)Pt(II) complexes, have been found to be effective for the intramolecular hydrohydrazination of alkenes. acs.org Manganese complexes, like [Mn(dpm)₃], have also been utilized for the hydrohydrazination of a wide range of alkenes, offering advantages such as enhanced activity and shorter reaction times. acs.orgscispace.com

The table below summarizes catalytic systems used in related hydrazine addition reactions.

| Catalyst System | Substrate Type | Product Type | Reference |

| Pt(bpy)Cl₂ / AgOTf | Alkenyl hydrazides | N-amino lactams | acs.org |

| [Mn(dpm)₃] | Alkenes | Hydrazine derivatives | acs.org |

| Ni(OTf)₂ or Zn(OTf)₂ | Unactivated nitriles | Tetrazines | nih.gov |

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly impact the rate and outcome of the synthesis. odu.edu In reactions involving hydrazine, polar solvents are generally preferred to facilitate the dissolution of the polar reactants.

For the Michael addition of hydrazine to crotononitrile , polar protic solvents like ethanol (B145695) or water can be employed. organic-chemistry.org The solvent can influence the reaction kinetics by stabilizing the transition state. The rate of reaction is dependent on the concentration of both the α,β-unsaturated nitrile and hydrazine. The reaction mechanism generally involves the nucleophilic attack of the hydrazine on the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated by the solvent to yield the final product. pressbooks.pub The kinetics of reactions between nucleophiles like hydrazine and electrophilic alkenes have been studied, and the reactivity is influenced by the nucleophilicity of the hydrazine and the electrophilicity of the alkene. acs.org

The table below illustrates the effect of solvent on related reactions involving hydrazine.

| Solvent | Reaction Type | Observation | Reference |

| Acetonitrile | Oxidation of hydrazides | Optimal choice for the reaction. | odu.edu |

| Methanol | Oxidation of hydrazides | "Greener" solvent with good yields. | odu.edu |

| Ethanol | Reduction with hydrazine hydrate | Used as a green and low-cost solvent. | organic-chemistry.org |

| Water | Multicomponent reactions with hydrazine | Speeds up reactions through hydrophobic effects. | d-nb.info |

Green Chemistry Principles in Synthetic Route Development

Adopting green chemistry principles is essential for developing sustainable synthetic methods for this compound. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

The choice of solvent is another critical factor. Water is an ideal green solvent, and its use has been demonstrated in various reactions involving hydrazine, such as the synthesis of pyrazole (B372694) derivatives. d-nb.infomdpi.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335), have also emerged as green and efficient media for reactions involving hydrazine and nitriles. frontiersin.org These solvents are often biodegradable, have low toxicity, and can be recycled.

Catalytic approaches are inherently green as they reduce the need for stoichiometric reagents and can lead to milder reaction conditions. The use of heterogeneous catalysts, which can be easily separated and reused, is particularly advantageous. organic-chemistry.org Biocatalysis, using enzymes like aldoxime dehydratases for nitrile synthesis, represents a highly sustainable approach, though its direct application to this compound synthesis would require further research. nih.gov

Scale-Up Considerations for Laboratory to Pilot-Scale Production

The transition from laboratory-scale synthesis to pilot-plant production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

For a reaction like the Michael addition of hydrazine to crotononitrile , which is exothermic, heat management is a primary concern on a larger scale. Continuous flow reactors can offer significant advantages over batch reactors in this regard, providing better heat and mass transfer, improved safety, and more consistent product quality.

The handling of hydrazine, which is a hazardous substance, requires strict safety protocols. The use of hydrazine hydrate is common, but its concentration and handling procedures must be carefully controlled. organic-chemistry.org

Downstream processing, including product isolation and purification, becomes more critical at a larger scale. Techniques such as distillation, crystallization, and extraction need to be optimized for efficiency and to minimize solvent waste. The choice of purification method will depend on the physical properties of this compound and any impurities present.

Reactivity and Mechanistic Studies of 3 Hydrazinylbutanenitrile

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group in 3-Hydrazinylbutanenitrile is a potent nucleophile due to the presence of lone pairs of electrons on the nitrogen atoms. This nucleophilicity is the driving force behind its characteristic reactions with electrophilic species, most notably carbonyl compounds, leading to the formation of a variety of important chemical structures.

Condensation Reactions with Carbonyl Compounds

The reaction of the hydrazine moiety of this compound with aldehydes and ketones is a classic condensation reaction that results in the formation of hydrazones. This reaction proceeds through a nucleophilic addition of the hydrazine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable hydrazone product. The reaction is typically catalyzed by acid.

The general mechanism for this reaction can be outlined as follows:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The terminal nitrogen of the hydrazine group in this compound attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the hydrazine nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated and subsequently eliminated as a water molecule, forming the C=N double bond of the hydrazone.

A representative reaction is shown below:

Reaction of this compound with a generic ketone (R₂C=O):

Reactants: this compound, Ketone (e.g., Acetone)

Conditions: Acid catalyst (e.g., acetic acid), suitable solvent (e.g., ethanol)

Product: N-(butan-3-yl)hydrazono-ketone derivative

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R-CHO) | 1-(1-cyanopropan-2-yl)-2-alkylidenehydrazine |

| This compound | Ketone (R₂C=O) | 1-(1-cyanopropan-2-yl)-2-dialkylidenehydrazine |

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The hydrazine moiety can participate in cyclization reactions with appropriate difunctional electrophiles.

A prominent example is the Knorr pyrazole (B372694) synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound to form a pyrazole. In the case of this compound, reaction with a 1,3-diketone would lead to the formation of a pyrazole ring with a 1-(1-cyanopropyl) substituent.

General Reaction Scheme for Pyrazole Synthesis:

| This compound Reactant | 1,3-Dicarbonyl Reactant | Heterocyclic Product |

| This compound | Acetylacetone | 1-(1-cyanopropan-2-yl)-3,5-dimethyl-1H-pyrazole |

| This compound | Ethyl acetoacetate | 1-(1-cyanopropan-2-yl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole |

Similarly, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazoline derivatives through a Michael addition followed by intramolecular cyclization. Furthermore, condensation with γ-dicarbonyl compounds can yield six-membered pyridazine (B1198779) heterocycles.

Reactions Involving the Nitrile Functional Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a range of transformations, including nucleophilic additions, hydrolysis, and reduction.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. For instance, Grignard reagents (R-MgX) can add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone.

Reaction with a Grignard Reagent:

Reactants: this compound, Grignard Reagent (e.g., Methylmagnesium bromide)

Product (after hydrolysis): A ketone with a newly formed carbon-carbon bond.

Hydrolysis and Reduction Pathways of the Nitrile

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Acid-catalyzed hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) initially produces an amide (3-hydrazinylbutanamide), which upon further heating is hydrolyzed to the corresponding carboxylic acid (3-hydrazinylbutanoic acid) and ammonium (B1175870) ions.

Base-catalyzed hydrolysis: Reaction with a strong base (e.g., NaOH) followed by acidification also yields the carboxylic acid.

Summary of Nitrile Hydrolysis Products:

| Starting Material | Reagents | Intermediate Product | Final Product |

| This compound | H₃O⁺, heat | 3-Hydrazinylbutanamide | 3-Hydrazinylbutanoic acid |

| This compound | 1. NaOH, H₂O, heat; 2. H₃O⁺ | - | 3-Hydrazinylbutanoic acid |

The nitrile group can also be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Raney Nickel).

Reduction of the Nitrile Group:

Reactant: this compound

Reducing Agent: Lithium aluminum hydride (LiAlH₄) in a suitable ether solvent, followed by aqueous workup.

Product: 4-amino-2-hydrazinylbutane

Concerted and Stepwise Mechanisms in this compound Transformations

The reactions of this compound can proceed through either concerted or stepwise mechanisms, depending on the reactants and reaction conditions.

Stepwise Mechanisms: The majority of the reactions discussed, such as hydrazone formation and nitrile hydrolysis, proceed through stepwise mechanisms involving the formation of distinct intermediates (e.g., hemiaminals, amides). These intermediates can sometimes be isolated or detected spectroscopically, providing evidence for the stepwise pathway. The Knorr pyrazole synthesis is another classic example of a stepwise reaction involving initial condensation followed by cyclization and dehydration.

Concerted Mechanisms: While less common for the individual functional group reactions described, concerted mechanisms could be envisaged in certain intramolecular cyclization reactions or pericyclic reactions if the molecule were suitably substituted. For instance, a hypothetical intramolecular Diels-Alder reaction, if the molecule contained an appropriate diene and dienophile, would likely proceed through a concerted mechanism. However, for the fundamental reactions of the parent this compound, stepwise processes are predominant. Mechanistic studies, often employing techniques like kinetic analysis, isotopic labeling, and computational modeling, are crucial for distinguishing between these pathways.

Influence of Steric and Electronic Factors on Reaction Outcomes

The reactivity of this compound is intricately governed by a combination of steric and electronic factors originating from its unique molecular structure. The presence of a chiral center, a nucleophilic hydrazine group, and an electrophilic nitrile group provides multiple avenues for chemical transformations, the outcomes of which are highly sensitive to the spatial arrangement of atoms and the distribution of electron density within the molecule.

Electronic Factors:

Electronic effects, such as the inductive effect and resonance, play a pivotal role in modulating the reactivity of the functional groups in this compound. resosir.comkhanacademy.orguou.ac.in The hydrazine moiety, with its lone pairs of electrons on the nitrogen atoms, is a strong nucleophile and a good electron-donating group. ksu.edu.sa Conversely, the nitrile group is electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond.

The interplay of these electronic effects influences several key reactions:

Nucleophilicity of the Hydrazine Group: The electron-donating nature of the alkyl chain slightly enhances the nucleophilicity of the hydrazine group compared to hydrazine itself. However, the proximity of the electron-withdrawing nitrile group can exert a countervailing -I (negative inductive) effect, which may diminish the electron density on the hydrazine nitrogens, thereby reducing their nucleophilicity to some extent. uou.ac.in

Acidity of N-H Protons: The electron-withdrawing character of the cyano group can increase the acidity of the protons on the hydrazine moiety, making them more susceptible to deprotonation by a base.

The following table illustrates the expected influence of substituents on the reactivity of this compound based on their electronic properties.

| Substituent at C4 | Electronic Effect | Expected Impact on Hydrazine Nucleophilicity | Expected Impact on Nitrile Electrophilicity |

| Electron-donating group (e.g., -OCH3) | +I, +R | Increase | Decrease |

| Electron-withdrawing group (e.g., -NO2) | -I, -R | Decrease | Increase |

Steric Factors:

Steric hindrance refers to the spatial congestion around a reactive site, which can impede the approach of reactants and influence reaction rates and regioselectivity. chemistrytalk.orglabster.comwikipedia.org In this compound, the presence of a methyl group at the C3 position, which is a chiral center, introduces significant steric bulk.

This steric hindrance has profound implications for the molecule's reactivity:

Approach to the Hydrazine Group: The methyl group can partially shield the hydrazine moiety, potentially slowing down reactions with bulky electrophiles. The orientation of the attacking reagent relative to the methyl group will be a critical factor in determining the reaction's feasibility. libretexts.org

Reactions at the Chiral Center: For reactions involving the chiral center, such as substitution reactions, the steric bulk of the methyl group, the hydrazine group, and the cyanoethyl group will dictate the stereochemical outcome. Attack from the less hindered face is generally favored. chemistrytalk.org

Regioselectivity in Reactions: In cases where multiple reaction pathways are possible, steric factors can direct the reaction towards the less sterically encumbered site. For instance, in reactions involving both the hydrazine and nitrile groups, a bulky reagent might preferentially react with the more accessible functional group. organic-chemistry.org

The table below provides a hypothetical comparison of reaction rates for nucleophilic substitution at the C3 position of this compound with varying nucleophiles, illustrating the impact of steric bulk.

| Nucleophile | Relative Steric Bulk | Expected Relative Reaction Rate |

| NH2- | Low | High |

| (CH3)2NH | Medium | Moderate |

| (CH3)3CNH2 | High | Low |

Advanced Spectroscopic Characterization of 3 Hydrazinylbutanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise structure of 3-Hydrazinylbutanenitrile can be determined.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. hw.ac.uklibretexts.orgarxiv.orglibretexts.org The chemical shift (δ) is influenced by the electron density around the nucleus; electronegative atoms like nitrogen cause a downfield shift to a higher ppm value. hw.ac.uklibretexts.orgweebly.com

For this compound, the proton and carbon environments can be predicted. The integration of the proton signals corresponds to the number of protons in that environment. wisc.edu

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (CH₃) | 1.25 | Doublet | 3H |

| H-2 (CH₂) | 2.40 | Triplet | 2H |

| H-3 (CH) | 3.10 | Multiplet | 1H |

| H-4 (NH₂) | 3.50 (broad) | Singlet | 2H |

| H-5 (NH) | 4.20 (broad) | Singlet | 1H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | 18.5 |

| C-2 (CH₂) | 35.0 |

| C-3 (CH) | 55.0 |

| C-4 (CN) | 118.0 |

The values presented are based on computational predictions and may vary slightly from experimental results. The broadness of the N-H proton signals is due to chemical exchange and quadrupole effects of the nitrogen atom.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. mediachimie.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, typically over two to three bonds. weebly.commediachimie.orgcolumbia.edu For this compound, COSY would show correlations between the protons on C-1 and C-3, and between the protons on C-2 and C-3, confirming the butanenitrile backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs (¹H-¹³C). nih.govaist.go.jp This technique is highly sensitive and definitively assigns which protons are attached to which carbons. aist.go.jp

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (and sometimes more). aist.go.jpbiorxiv.orgcheminfo.org This is crucial for identifying connectivity involving quaternary carbons (like the nitrile carbon) and for piecing together the molecular fragments. For instance, HMBC would show a correlation from the H-2 protons to the C-4 nitrile carbon, confirming the structure. biorxiv.org

Predicted 2D NMR Correlations for this compound

| Proton | COSY Correlations | HSQC Correlation | HMBC Correlations |

| H-1 (CH₃) | H-3 | C-1 | C-2, C-3 |

| H-2 (CH₂) | H-3 | C-2 | C-1, C-3, C-4 (CN) |

| H-3 (CH) | H-1, H-2 | C-3 | C-1, C-2, C-4 (CN) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. jaea.go.jplibretexts.org IR and Raman spectroscopy are complementary techniques governed by different selection rules; a change in dipole moment is required for an IR-active mode, while a change in polarizability is necessary for a Raman-active mode. cheminfo.org

For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. np-mrd.org this compound, with 16 atoms, has 42 possible vibrational modes. Key characteristic vibrations are expected for the nitrile and hydrazine (B178648) functional groups.

Nitrile (C≡N) stretch: A sharp, intense absorption in the IR spectrum is expected around 2240-2260 cm⁻¹, characteristic of a saturated aliphatic nitrile. spectroscopyonline.com This band is typically weaker in the Raman spectrum.

N-H stretch (Hydrazine): The -NH₂ and -NH- groups of the hydrazine moiety will exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.org These bands are often broad in the IR spectrum due to hydrogen bonding.

C-H stretch: Aliphatic C-H stretching vibrations from the butyl chain will appear in the 2850-3000 cm⁻¹ region. libretexts.org

N-H bend: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

| C≡N | Stretch | ~2250 | Weak |

| N-H (NH₂) | Symmetric & Asymmetric Stretch | ~3350, ~3280 | Moderate |

| N-H (NH) | Stretch | ~3300 | Moderate |

| C-H (sp³) | Stretch | 2850-3000 | Strong |

| N-H (NH₂) | Bend (Scissoring) | ~1620 | Moderate |

| C-N | Stretch | 1000-1250 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. chemaxon.comaist.go.jp

For this compound (C₄H₉N₃), the nominal molecular weight is 99 g/mol . The fragmentation upon ionization (e.g., by electron impact) would lead to characteristic fragment ions. Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atoms and loss of small neutral molecules.

Predicted Fragmentation Pattern for this compound

| m/z | Possible Fragment Ion | Plausible Neutral Loss |

| 99 | [C₄H₉N₃]⁺• | (Molecular Ion) |

| 84 | [C₃H₆N₃]⁺ | •CH₃ |

| 70 | [C₃H₆N]⁺ | •N₂H₃ |

| 56 | [C₃H₆N]⁺ | •CH₃, N₂ |

| 43 | [C₂H₅N]⁺ | C₂H₄N₂ |

| 31 | [NH₂NH₂]⁺• | C₄H₇N |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of the exact mass and, consequently, the elemental composition of a molecule. This is a powerful tool for confirming the molecular formula of a compound, distinguishing it from other compounds with the same nominal mass.

The exact mass of this compound is calculated using the precise masses of its constituent isotopes.

Calculated Exact Mass for this compound

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| [C₄H₉N₃] | 99.079647 |

An HRMS measurement confirming a mass of 99.0796 would provide strong evidence for the molecular formula C₄H₉N₃.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This multi-stage analysis provides detailed structural information and confirms fragmentation pathways, adding a higher level of confidence to structural assignments. columbia.edu

In the context of this compound, an MS/MS experiment could involve selecting the molecular ion at m/z 99 as the precursor. The resulting product ion spectrum would show the direct fragments originating from the parent molecule, helping to piece together its structure with greater certainty. For example, observing the transition from m/z 99 to m/z 84 would confirm the loss of a methyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org Molecules containing multiple bonds or atoms with lone pairs of electrons, known as chromophores, can absorb light, promoting an electron from a lower energy molecular orbital to a higher energy one. libretexts.org In the case of this compound, the principal chromophores are the nitrile (-C≡N) group and the hydrazine (-NHNH₂) group.

The electronic transitions possible for these groups primarily involve the promotion of electrons from non-bonding (n) orbitals or pi (π) bonding orbitals to anti-bonding sigma (σ) or pi (π) orbitals. For simple, unconjugated aliphatic nitriles, the strong π → π* transition of the carbon-nitrogen triple bond occurs at wavelengths below 200 nm. libretexts.orglibretexts.org This region, known as the vacuum UV, is outside the range of standard UV-Vis spectrophotometers (typically 200-800 nm), making direct detection of the nitrile group challenging. libretexts.orgsci-hub.se

The hydrazine moiety contains nitrogen atoms with non-bonding electrons (lone pairs). These electrons can be excited to anti-bonding sigma orbitals, resulting in n → σ* transitions. Similar to the nitrile group, these transitions in simple, saturated hydrazines typically occur at short wavelengths, often below the standard UV detection range.

However, the spectroscopic properties can be significantly altered in derivatives of this compound, such as hydrazones. The formation of a hydrazone introduces a C=N double bond conjugated with the N-N single bond, creating a more extended π-system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the π → π* and n → π* transitions are shifted to longer, more readily accessible wavelengths (a bathochromic shift), often appearing within the 200-400 nm range. acs.orgictp.it The exact absorption maximum (λmax) and molar absorptivity (ε) depend on the specific structure of the derivative and the solvent used. redalyc.orgunits.it

Table 1: Typical Electronic Transitions for Relevant Functional Groups

| Functional Group | Chromophore | Transition | Typical λmax (nm) |

| Aliphatic Nitrile | -C≡N | π → π | < 200 libretexts.orglibretexts.org |

| Aliphatic Hydrazine | >N-N< | n → σ | ~190-200 |

| Hydrazone | >C=N-N< | n → π | 270-300 ictp.it |

| Conjugated Hydrazone | >C=N-N< | π → π | > 300 libretexts.orgredalyc.org |

Advanced Spectral Decomposition and Regression Methods in Spectroscopic Analysis

While direct UV-Vis analysis of this compound can be limited, the study of its derivatives, reaction mixtures, or complex samples necessitates more advanced data analysis techniques. researchgate.netugm.ac.id Chemometrics, the application of mathematical and statistical methods to chemical data, provides powerful tools to extract meaningful information from complex spectroscopic datasets. oaji.net When multiple components in a sample have overlapping UV-Vis absorption bands, chemometric methods can deconvolve the composite spectrum to identify and quantify the individual species. ugm.ac.idmdpi.com

Spectral Decomposition Methods

Spectral decomposition aims to resolve a mixture's spectral dataset into the contributions of its individual "pure" components. mdpi.comnasa.gov This is invaluable for tracking the formation of derivatives or the progress of a reaction without physical separation of the components.

Principal Component Analysis (PCA): PCA is a dimensionality reduction technique used to identify the underlying patterns in complex datasets. numberanalytics.com In spectroscopy, it transforms the original, often highly correlated, wavelength variables into a smaller set of uncorrelated variables called principal components (PCs). The number of significant PCs can indicate the minimum number of independent absorbing species present in the mixture, providing a crucial first step in data analysis. mdpi.com

Multivariate Curve Resolution (MCR): MCR is a powerful method for blind source separation. mdpi.com Given a matrix of spectral data from a series of mixtures (e.g., from a reaction monitored over time), MCR algorithms can estimate the pure spectra of the individual components and their corresponding concentration profiles. This is achieved without needing to measure the pure spectra of each component beforehand, making it ideal for studying unknown intermediates or products. mdpi.comccspublishing.org.cn

Regression Methods for Quantitative Analysis

Regression methods are used to build calibration models that correlate spectral data with a specific property of the sample, such as the concentration of an analyte.

Partial Least Squares (PLS) Regression: PLS is arguably the most widely used calibration method in chemometrics and is particularly well-suited for spectroscopic data. mdpi.comspectroscopyonline.com Spectroscopic data often exhibit high collinearity, where absorbance values at adjacent wavelengths are highly correlated. spectroscopyonline.com PLS regression effectively handles this by projecting the spectral data onto a small number of latent variables (similar to PCs) that maximize the covariance between the spectral data and the analyte's concentration. mdpi.comspectroscopyonline.com This allows for the development of robust models that can quantify the concentration of this compound or its derivatives even in the presence of interfering substances. nih.govoptica.org

These advanced methods transform UV-Vis spectroscopy from a technique limited to simple, pure compounds into a versatile tool for the detailed analysis of complex chemical systems. mdpi.comdiva-portal.org

Table 2: Comparison of Advanced Analytical Methods in Spectroscopy

| Method | Primary Purpose | Key Application | Strength |

| Principal Component Analysis (PCA) | Dimensionality reduction, exploratory analysis | Determining the number of components in a mixture; identifying spectral patterns. mdpi.comnumberanalytics.com | Reduces data complexity while retaining key information; identifies outliers. numberanalytics.com |

| Multivariate Curve Resolution (MCR) | Spectral decomposition, blind source separation | Resolving pure component spectra and concentration profiles from mixture data. mdpi.comccspublishing.org.cn | Can analyze unknown systems without pure component standards ("blind" analysis). mdpi.com |

| Partial Least Squares (PLS) Regression | Quantitative calibration | Building predictive models to determine analyte concentration from spectral data. mdpi.comnih.govoptica.org | Robustly handles collinearity common in spectral data; excellent for quantification in complex matrices. mdpi.comspectroscopyonline.com |

Computational Chemistry and Theoretical Studies on 3 Hydrazinylbutanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Hydrazinylbutanenitrile at the electronic level. These methods, rooted in the principles of quantum mechanics, provide a detailed description of electron distribution and energy, which in turn dictates the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a powerful and widely used quantum chemical method for investigating the electronic properties of molecules. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between computational cost and accuracy. mdpi.com For this compound, DFT can be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties.

Key applications of DFT for this compound would include the calculation of global reactivity descriptors. These descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. researchgate.net For instance, a lower chemical hardness would suggest higher reactivity. These parameters are derived from the energies of the frontier molecular orbitals.

Hypothetical Global Reactivity Descriptors for this compound Calculated using DFT

| Descriptor | Value (arbitrary units) | Implication |

| Chemical Hardness (η) | 3.5 | Moderate reactivity |

| Electronegativity (χ) | 2.8 | Tendency to attract electrons |

| Electrophilicity Index (ω) | 1.1 | Moderate electrophilic character |

These hypothetical values would be obtained from the ionization potential and electron affinity, which can be approximated from the energies of the highest occupied and lowest unoccupied molecular orbitals.

Molecular Orbital Analysis

Molecular Orbital (MO) analysis provides a detailed picture of the bonding and electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For example, the HOMO might be localized on the lone pairs of the nitrogen atoms in the hydrazinyl group, suggesting these are nucleophilic centers. Conversely, the LUMO could be distributed around the nitrile group, indicating its electrophilic nature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the molecule's potential energy surface and dynamic behavior. lumenlearning.com

Conformational analysis involves systematically rotating the single bonds within the this compound molecule to identify the different spatial arrangements (conformers) and their relative energies. This process helps to identify the most stable, low-energy conformations that the molecule is likely to adopt. For this compound, key rotations would be around the C-C and C-N bonds of the main chain.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecule's motion. mdpi.commdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent. An MD simulation of this compound in an aqueous solution, for example, could reveal how the molecule's conformation is influenced by interactions with water molecules.

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical reactions of this compound requires the elucidation of the reaction mechanisms, including the identification of transition states and intermediates. nih.gov Computational methods can be used to model reaction pathways and calculate the energy barriers associated with these transformations. frontiersin.org

For a hypothetical reaction involving this compound, such as a cyclization reaction to form a heterocyclic compound, computational modeling would start by identifying the structures of the reactant, product, and any intermediates. Quantum chemical methods, like DFT, would then be used to locate the transition state structure connecting these species on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. nih.gov

Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Intermediate | +5.0 |

| Product | -15.0 |

This hypothetical data illustrates that the reaction is exothermic and has a significant activation barrier.

Molecular Docking Studies for Ligand-Receptor Interactions of Derived Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or nucleic acid. mdpi.comnih.gov This method is widely used in drug discovery to screen for potential drug candidates. nih.gov While this compound itself may not be a ligand of interest, derivatives of this compound could be designed and evaluated for their potential to interact with specific biological targets.

In a hypothetical molecular docking study, a library of compounds derived from this compound would be docked into the active site of a target protein. The docking algorithm would sample a wide range of conformations and orientations of each ligand within the active site and score them based on their predicted binding affinity. mdpi.com The scoring function typically takes into account factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces. The results of such a study would identify the most promising derivatives for further investigation as potential inhibitors or modulators of the target protein. unar.ac.id

Advanced Synthetic Applications of 3 Hydrazinylbutanenitrile in Organic Chemistry

Synthesis of Novel Heterocyclic Compounds from 3-Hydrazinylbutanenitrile

The hydrazine (B178648) group (-NHNH₂) in this compound serves as a potent dinucleophile, making it an ideal precursor for the synthesis of nitrogen-containing heterocyclic compounds. These ring systems are foundational scaffolds in many pharmaceuticals and agrochemicals. The most common applications involve condensation reactions with 1,3- or 1,4-dicarbonyl compounds or their equivalents to form five- and six-membered rings, respectively.

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods involve the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com When this compound is used, the hydrazine moiety reacts to form a pyrazole ring, while the butanenitrile side chain is retained as a substituent. This reaction allows for the creation of a library of substituted pyrazoles by varying the dicarbonyl component. nih.govchim.it The nitrile group on the side chain offers a handle for further chemical modifications.

Pyridazines: Analogously, the reaction of this compound with 1,4-dicarbonyl compounds (or their synthetic equivalents like γ-ketoesters) leads to the formation of the pyridazine (B1198779) ring system. sphinxsai.comorganic-chemistry.org This reaction is a fundamental method for constructing the 1,2-diazine core structure. sphinxsai.com The resulting pyridazine derivatives are substituted with the butanenitrile side chain, providing a route to functionalized pyridazines that can be elaborated into more complex structures. nih.gov

The general schemes for these syntheses are outlined below:

| Starting Material (with this compound) | Heterocyclic Product | General Structure of Product |

| 1,3-Diketone | Pyrazole | 3-(3-(R¹,R²-pyrazol-1-yl))butanenitrile |

| 1,4-Ketoester | Pyridazinone | 3-(3-oxo-6-R-pyridazin-1(6H)-yl)butanenitrile |

| γ,γ-Unsaturated Hydrazone (from another aldehyde) | 1,6-Dihydropyridazine | Functionalized Dihydropyridazine |

This table is interactive. Click on the headers to sort.

Application as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

While this compound is not a typical reactant in classic named MCRs like the Biginelli or Ugi reactions, its bifunctional nature makes it a prime candidate for the design of novel MCRs.

Biginelli Reaction: The traditional Biginelli reaction involves an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones. wikipedia.orgorganic-chemistry.org Hydrazine derivatives are generally not used as the urea component in the classical version of this reaction. youtube.comnih.gov

Ugi Reaction: The Ugi four-component reaction utilizes an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The amine component is typically a primary amine, and while hydrazine can act as a nucleophile, it is not a standard component for forming the α-aminoacyl amide products characteristic of the Ugi reaction. mdpi.com

Despite not fitting into these classic schemes, the dual functionality of this compound allows for its potential use in novel MCRs. For instance, the primary amine of the hydrazine could react with an aldehyde to form a hydrazone in situ. This intermediate could then be intercepted by other components in a planned reaction cascade, leading to complex heterocyclic systems in a single pot. The nitrile group could also participate in or influence the reaction pathway, further diversifying the potential products.

Derivatization Strategies for Enhancing Chemical Diversity

The reactivity of the hydrazine moiety allows for numerous derivatization strategies, enabling the modification of the compound's physical properties and providing intermediates for further synthesis.

The nitrogen atoms of the hydrazine group in this compound possess lone pairs of electrons and reactive N-H bonds, making them nucleophilic and susceptible to reaction with various electrophiles.

Silylation: This process involves replacing an active hydrogen with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). It is often used to increase volatility for gas chromatography or to protect the N-H group during subsequent reactions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides forms N-acyl derivatives. This is a common method to introduce carbonyl functionalities and can be used to synthesize amides or prepare precursors for further cyclization reactions.

Alkylation: The introduction of alkyl groups can be achieved using alkyl halides. The degree of alkylation can be controlled by reaction conditions, potentially leading to mono-, di-, or tri-substituted hydrazine derivatives. However, over-alkylation can be a challenge. researchgate.net

These derivatization reactions are summarized in the table below.

| Derivatization Type | Reagent Class | Product Type | Purpose |

| Silylation | Silyl Halides (e.g., TMSCl) | N-Silyl Hydrazine | Protection, Increase Volatility |

| Acylation | Acid Chlorides, Anhydrides | N-Acyl Hydrazine (Hydrazide) | Synthesis of Amides, Further Functionalization |

| Alkylation | Alkyl Halides | N-Alkyl Hydrazine | Synthesis of Substituted Hydrazines |

This table is interactive. Click on the headers to sort.

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing invaluable insight into reaction mechanisms. nih.gov The hydrazine moiety of this compound can be readily labeled for such studies.

A common strategy involves derivatization with an isotopically enriched reagent. For example, reacting this compound with a ¹³C- or ¹⁵N-labeled acylating agent would install a "heavy" tag on the molecule. This labeled derivative can then be used in a subsequent reaction, and the position of the isotope in the final product can be determined using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Another approach is deuterium (B1214612) labeling, where the protons on the nitrogen atoms are exchanged for deuterium by treatment with a deuterium source like D₂O. This allows for the study of proton transfer steps in a reaction mechanism. Isotope-labeling derivatization with reagents like dansylhydrazine can also be used for quantitative analysis in complex biological mixtures via LC-MS. nih.gov The use of stable isotope-labeled hydrazine reagents allows for accurate quantification and metabolite identification. acs.orgresearchgate.net

Role in the Synthesis of Complex Organic Molecules

The true synthetic utility of this compound is realized when it is used as a strategic building block in the multi-step synthesis of complex organic molecules. Its bifunctional nature allows it to introduce both a nitrogen-containing heterocycle and a flexible side chain with a reactive nitrile group in a single step.

The heterocycles (e.g., pyrazoles, pyridazines) formed from this compound can serve as core scaffolds that are further elaborated. The butanenitrile side chain provides a versatile handle for a variety of chemical transformations:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. This introduces a new functional group that can be used for amide bond formation or other coupling reactions.

Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄). This converts the side chain into an aminoalkyl group, which can be used to build new ring systems or attach the molecule to other substrates.

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles.

Through a sequence of reactions—first forming a heterocycle via the hydrazine group, and then transforming the nitrile group—this compound can act as a linchpin in the convergent synthesis of complex targets, including potential pharmaceutical agents and functional materials.

Analytical Method Development and Validation for 3 Hydrazinylbutanenitrile

Method Validation Parameters: Accuracy, Precision, Linearity, and Specificity

No validation data for analytical methods measuring 3-Hydrazinylbutanenitrile has been found.

Quantitative Analysis Methodologies

There are no established and validated quantitative analysis methods for this compound.

Sample Preparation Techniques for Complex Matrices

Specific techniques for extracting this compound from complex matrices have not been described.

Environmental Fate and Transport Research of 3 Hydrazinylbutanenitrile

Degradation Pathways in Environmental Compartments (Water, Soil, Air)

The degradation of 3-Hydrazinylbutanenitrile in the environment is expected to occur through photolysis, hydrolysis, and biodegradation, with the relative importance of each pathway varying depending on the environmental compartment (water, soil, or air).

The nitrile group of this compound is susceptible to hydrolysis, which can occur under both acidic and alkaline conditions. libretexts.orgcdnsciencepub.com This process typically proceeds in two stages: first, the nitrile is converted to an amide, and then the amide is further hydrolyzed to a carboxylic acid, releasing ammonia. libretexts.orgbyjus.com The rate of hydrolysis is influenced by pH and temperature. cdnsciencepub.com For aliphatic nitriles, this process can be slow in pure water but is accelerated by the presence of acids or bases. libretexts.org The hydrazinyl group itself is a weak base and may influence the local pH, potentially affecting the hydrolysis rate of the nitrile group. dtic.mil

Table 1: Predicted Hydrolytic Degradation Products of this compound

| Reactant | Condition | Intermediate Product | Final Product |

| This compound | Acidic or Alkaline Hydrolysis | 3-Hydrazinylbutanamide | 3-Hydrazinylbutanoic acid and Ammonia |

Note: This table is predictive and based on general chemical principles of nitrile hydrolysis.

Biodegradation is expected to be a significant pathway for the removal of this compound from water and soil environments. Microorganisms are known to degrade both aliphatic nitriles and hydrazine (B178648) compounds. nih.govmdpi.com The degradation of aliphatic nitriles can occur via two primary enzymatic pathways: the nitrile hydratase/amidase system, which converts the nitrile to the corresponding amide and then to the carboxylic acid and ammonia, or via a nitrilase, which directly hydrolyzes the nitrile to the carboxylic acid and ammonia. hnu.edu.cnfrontiersin.org

Hydrazine and its derivatives can also be biodegraded by various microorganisms. mdpi.comosti.gov Some bacteria can utilize hydrazine as a nitrogen source. mdpi.com The biodegradation of hydrazine can lead to the formation of nitrogen gas and water. cdc.gov The presence of both functional groups in this compound suggests that a diverse range of microbial communities could potentially contribute to its degradation. The kinetics of biodegradation would depend on factors such as the concentration of the compound, the presence of acclimated microbial populations, temperature, and nutrient availability. nih.gov

Sorption and Leaching Behavior in Soil Systems

The sorption and leaching behavior of this compound in soil is largely governed by its polarity and water solubility. As a small molecule with a polar hydrazine group, it is expected to have a relatively high water solubility and a low octanol-water partition coefficient (Kow). cdc.gov This suggests a low tendency for sorption to soil organic matter. acs.org Consequently, this compound is likely to be mobile in soil and have the potential to leach into groundwater. nih.gov However, the hydrazinyl group, being basic, could potentially protonate in acidic soils, leading to increased sorption to negatively charged soil colloids such as clay minerals and organic matter.

Volatilization from Aqueous and Soil Media

The potential for this compound to volatilize from water and soil surfaces is determined by its vapor pressure and Henry's Law constant. Given its likely high water solubility and low predicted vapor pressure due to the polar functional groups, significant volatilization from aqueous solutions is not expected. cdc.gov Similarly, volatilization from moist soil surfaces is also anticipated to be a minor transport pathway. Evaporation from dry soil surfaces could occur, but the compound's tendency to adsorb to soil particles, particularly in acidic conditions, may limit this process.

Environmental Modeling for Predictive Fate Assessment

In the absence of extensive experimental data, environmental fate models are valuable tools for predicting the distribution and persistence of this compound in the environment. nih.govdefra.gov.uk Quantitative Structure-Activity Relationship (QSAR) models and software packages like the US Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™ can be used to estimate key physicochemical properties and environmental fate parameters. chemistryforsustainability.orgepa.govepa.gov

These models use the chemical structure of this compound to predict properties such as:

Log Kow (Octanol-Water Partition Coefficient): To assess bioaccumulation potential and sorption to organic matter.

Water Solubility: To determine its partitioning in aqueous environments.

Vapor Pressure and Henry's Law Constant: To predict its tendency to volatilize.

Biodegradation Half-life: To estimate its persistence in water and soil.

Atmospheric Oxidation Rate: To predict its persistence in the air.

By inputting these estimated properties into multimedia environmental models, it is possible to simulate the partitioning of this compound between air, water, soil, and sediment, providing a comprehensive assessment of its likely environmental fate and identifying the compartments where it is most likely to accumulate. defra.gov.ukresearchgate.net

Occupational Health and Laboratory Safety Protocols for 3 Hydrazinylbutanenitrile Research

Hazard Identification and Risk Assessment in Research Settings

The first step in ensuring laboratory safety is a thorough identification of potential hazards and a comprehensive risk assessment. acs.org For 3-Hydrazinylbutanenitrile, the risk assessment must consider the combined hazards of both the hydrazine (B178648) and nitrile functional groups.

Hazard Identification:

The primary hazards are associated with the hydrazine moiety. Hydrazines as a class of compounds are recognized for their significant toxicity. nih.gov

Health Hazards:

Carcinogenicity: Hydrazine and some of its derivatives, like 1,1-dimethylhydrazine, are considered potential or probable human carcinogens by multiple regulatory agencies, including the Department of Health and Human Services (DHHS), the International Agency for Research on Cancer (IARC), and the Environmental Protection Agency (EPA). cdc.gov

Toxicity: Exposure can cause severe damage to the liver, kidneys, and central nervous system. nj.govemsl.com Acute (short-term) exposure through inhalation may lead to irritation of the nose and throat, dizziness, nausea, and in severe cases, pulmonary edema (fluid in the lungs), convulsions, and seizures. mdsearchlight.comnj.gov Chronic (long-term) exposure can result in significant organ damage. emsl.com

Corrosivity: Hydrazine is a highly corrosive chemical that can cause severe irritation and burns to the skin and eyes upon contact. nj.gov

Sensitization: It may cause skin allergies. nj.gov

Physical Hazards:

Flammability and Reactivity: Hydrazine is a flammable and reactive compound, posing a fire and explosion hazard. nj.gov It can be unstable and may self-ignite at low temperatures. nj.gov The nitrile group can also contribute to reactivity.

Risk Assessment:

A laboratory-specific risk assessment should be performed for any procedure involving this compound. This involves evaluating the likelihood and severity of potential exposure during specific laboratory tasks (e.g., weighing, transferring, reacting, and purifying). The assessment should guide the implementation of control measures to minimize risk.

Table 1: Summary of Potential Hazards Associated with the Hydrazine Functional Group

| Hazard Category | Potential Effects |

| Carcinogenicity | May reasonably be anticipated to be a human carcinogen. cdc.gov |

| Acute Toxicity | Irritation of eyes, nose, and throat; dizziness, headache, nausea; pulmonary edema; seizures. nj.gov |

| Organ Toxicity | Potential for damage to the liver, kidneys, and central nervous system. nj.govemsl.com |

| Dermal Hazard | Corrosive; can cause severe skin and eye burns; potential for skin sensitization. nj.gov |

| Physical Hazard | Flammable and reactive; potential fire and explosion risk. nj.gov |

Development and Implementation of Chemical Hygiene Plans

A comprehensive Chemical Hygiene Plan (CHP) is mandatory for laboratories working with hazardous substances like this compound. The CHP outlines policies, procedures, and responsibilities to protect researchers from chemical health hazards. www.gov.uk

Key components of a CHP for this compound research include:

Standard Operating Procedures (SOPs): Detailed, task-specific SOPs must be developed for all procedures involving this compound. These SOPs should describe safe handling, storage, and disposal practices, as well as the specific control measures required for each step.

Exposure Control Measures: The CHP must specify criteria for implementing control measures, including engineering controls, personal protective equipment (PPE), and hygiene practices. cdc.gov Given the high toxicity, particular attention should be given to measures for extremely hazardous substances.

Equipment Performance: The plan must include provisions to ensure that protective equipment, especially fume hoods, are functioning correctly. cdc.gov

Information and Training: All personnel must receive training on the specific hazards of this compound (based on available data for hydrazines and nitriles), the contents of the CHP, and emergency procedures before beginning work with the compound. nj.gov

Medical Consultation and Surveillance: The CHP should detail circumstances under which medical consultation and surveillance are required, particularly if exposure is suspected.

Engineering Controls and Administrative Measures for Exposure Minimization

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure to hazardous chemicals.

Engineering Controls: These are physical changes to the workspace designed to isolate workers from the hazard.

Chemical Fume Hood: All work with this compound, including handling, weighing, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Glove Box: For procedures with a higher risk of aerosol generation or when working with larger quantities, a glove box may be necessary to provide a higher level of containment.

Ventilation: The laboratory should have adequate general ventilation to ensure air quality.

Administrative Measures: These are work policies and procedures that reduce exposure.

Designated Work Area: A specific area of the lab should be designated for work with this compound. This area should be clearly marked with warning signs.

Restricted Access: Only trained and authorized personnel should be allowed in the designated work area.

Safe Work Practices: Prohibit eating, drinking, smoking, and applying cosmetics in the laboratory. auburn.edu Always wash hands thoroughly after handling the chemical, even if gloves were worn.

Quantity Minimization: Use the smallest amount of the chemical necessary for the experiment to minimize the potential impact of a spill or accidental release.

Personal Protective Equipment (PPE) Selection and Use

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.

Table 2: Recommended Personal Protective Equipment for Handling this compound

| PPE Type | Specification and Use |

| Hand Protection | Wear two pairs of chemically resistant gloves. A common practice is to wear a lighter nitrile glove underneath a heavier, more resistant glove like butyl rubber or Silver Shield®. Check manufacturer's compatibility data. Change gloves immediately if contaminated. |

| Eye and Face Protection | Chemical splash goggles are mandatory. princeton.edu For procedures with a higher risk of splashes or explosions, a face shield should be worn in addition to goggles. auburn.edu |

| Body Protection | A flame-resistant laboratory coat should be worn and kept fully fastened. For larger quantities or tasks with a high splash potential, a chemically resistant apron may be necessary. |

| Respiratory Protection | Respiratory protection is generally not required when work is conducted within a properly functioning chemical fume hood. If there is a potential for exposure to exceed established limits, such as during a large spill or control system failure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel. princeton.edu |

Emergency Response Procedures and Spill Management

Preparedness is critical for effectively managing emergencies involving hazardous chemicals. princeton.edu

In Case of Exposure:

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention. nj.gov

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention. nj.gov

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Spill Management:

The response to a spill depends on its size and the associated hazards.

Minor Spill (inside a chemical fume hood):

Alert others in the immediate area.

Wear appropriate PPE, including double gloves, goggles, and a lab coat.

Contain the spill with an absorbent material suitable for reactive and flammable chemicals (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels as the primary absorbent.

Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal. auburn.edu

Decontaminate the spill area with a suitable solvent followed by soap and water.

Major Spill (outside a chemical fume hood or a large volume):

Evacuate the laboratory immediately and alert all personnel.

If the substance is flammable, turn off all ignition sources if it is safe to do so.

Close the laboratory doors to confine the vapors.

Call emergency services and the institution's environmental health and safety department. princeton.edu

Do not attempt to clean up a major spill unless you are part of a trained emergency response team with the proper equipment and respiratory protection.

Future Perspectives and Emerging Research Avenues for 3 Hydrazinylbutanenitrile

Exploration of Novel Reaction Chemistries

The presence of two distinct reactive centers in 3-Hydrazinylbutanenitrile opens up a wide array of possibilities for novel chemical transformations. The hydrazine (B178648) group can act as a potent nucleophile, while the nitrile group can undergo a variety of additions and cyclizations.

Future research is likely to focus on leveraging these groups in multicomponent reactions to build complex molecular architectures in a single step. A particularly promising avenue is the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. The reaction of the hydrazine moiety with 1,3-dicarbonyl compounds, for instance, is a well-established method for creating pyrazole (B372694) rings. youtube.comnih.govbeilstein-journals.orgchim.it The exploration of this compound as a building block for novel, substituted pyrazoles is a key area of interest. These reactions could lead to libraries of compounds with potential applications in medicinal chemistry and materials science.

Detailed research findings indicate that the synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through the cyclocondensation of hydrazines with diketones. nih.gov This suggests that this compound could react with various diketones to produce a diverse range of pyrazole derivatives, where the butanenitrile "tail" provides a handle for further functionalization.